molecular formula C8H10N2 B066992 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine CAS No. 178209-29-5

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Cat. No.: B066992
CAS No.: 178209-29-5
M. Wt: 134.18 g/mol
InChI Key: KFHTWJPYTFRDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This amine-functionalized, fused bicyclic heterocycle serves as a critical synthetic intermediate and a core building block for the construction of more complex molecular architectures. Its structure, featuring a cyclopentane ring fused to a 3-aminopyridine, imparts rigidity and influences both the electronic distribution and physicochemical properties, making it a valuable isostere for other aromatic amine systems.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHTWJPYTFRDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442634
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178209-29-5
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178209-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, followed by its reduction to the target primary amine. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and further development by researchers in the field.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the construction of the fused heterocyclic core, 6,7-dihydro-5H-cyclopenta[b]pyridine, functionalized with a nitrile group at the 3-position. This intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, is then subjected to reduction to yield the desired 3-amino derivative. This strategy leverages established multicomponent reactions for the efficient assembly of the pyridine ring and standard, reliable methods for nitrile reduction.

Logical Workflow of the Synthesis

cluster_0 Step 1: Synthesis of the Carbonitrile Intermediate cluster_1 Step 2: Reduction to the Target Amine A 2,5-Diarylidenecyclopentanone D 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative A->D Cyclocondensation B Propanedinitrile (Malononitrile) B->D C Sodium Alkoxide (e.g., NaOEt) C->D Reagent & Catalyst E 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative G This compound E->G Reduction F Reducing Agent (e.g., H2/Pd-C or LiAlH4) F->G start 2,5-Diarylidenecyclopentanone + Propanedinitrile reagent + Sodium Alkoxide in Alcohol start->reagent product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile reagent->product start 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile reagent + H2 (g) + Pd/C or Raney Ni start->reagent product This compound reagent->product start 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile reagent 1. LiAlH4 in THF 2. H2O workup start->reagent product This compound reagent->product

Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine. Due to a lack of experimentally determined data for this specific molecule, this document presents a compilation of predicted values and data from structurally related analogs to offer a comparative analysis. Detailed, generalized experimental protocols for determining key physicochemical parameters for aromatic amines are also provided to guide researchers in the empirical characterization of this and similar compounds.

Introduction

This compound (CAS RN: 178209-29-5) is a heterocyclic amine containing a fused cyclopentane and pyridine ring system. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. A thorough understanding of the physicochemical properties of this compound is crucial for its potential development, including formulation, pharmacokinetics, and toxicological assessment. This guide aims to consolidate the available information and provide a framework for its experimental determination.

Physicochemical Properties

Table 1: Molecular and Predicted Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂--INVALID-LINK--
Molecular Weight 134.18 g/mol --INVALID-LINK--
Predicted XlogP 0.9--INVALID-LINK--

Table 2: Physicochemical Properties of Structurally Related Analogs

CompoundMelting Point (°C)Boiling Point (°C)Solubility
6,7-Dihydro-5H-cyclopenta[b]pyridine 68-72245-248 (at 760 mmHg)Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water.[1]
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one 62-63Not availableNot available.[2]
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile 149-151Not availableNot available.[3][4][5]
2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile 171-173Not availableNot available.[3][4]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties of solid aromatic amines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[6]

Methodology: Capillary Method [7]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing the bioavailability and formulation of a drug candidate.[8]

Methodology: Shake-Flask Method [8]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is a critical determinant of its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [9][10]

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [12]

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until the compound has fully partitioned between the two phases and equilibrium is reached.

  • Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Visualizations

As no specific signaling pathways for this compound have been identified in the literature, a generalized experimental workflow for the physicochemical characterization of a novel amine compound is presented below.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS, Elemental Analysis) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Structure_Verification->Solubility pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa LogP LogP Determination (Shake-Flask) Structure_Verification->LogP Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Physicochemical Characterization Workflow

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While experimentally determined data for this specific compound remains elusive, the provided data on related analogs and the detailed experimental protocols offer a solid foundation for researchers to conduct their own characterizations. The systematic determination of these properties is a critical step in advancing the study and potential application of this and other novel chemical entities in the fields of pharmaceutical and materials science.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and General Strategies for Elucidating the MOA of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific, publicly available research detailing the definitive mechanism of action for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is scarce. This compound is recognized as a valuable building block in the synthesis of bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] This guide, therefore, outlines a putative mechanism of action within the context of kinase inhibition, a likely application for derivatives of this scaffold. Furthermore, it provides a comprehensive overview of the experimental protocols and methodologies that researchers and drug development professionals would employ to elucidate the precise mechanism of action for a novel compound of this class.

Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid bicyclic structure that serves as a versatile scaffold in medicinal chemistry. Its structural characteristics make it an attractive starting point for the development of targeted therapies. While diverse biological activities have been explored for related heterocyclic systems, including sigma-1 receptor antagonism and anticancer properties[2][3], a prominent application for this particular scaffold is in the development of kinase inhibitors.[1]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4] This guide will proceed under the hypothesis that this compound derivatives are designed as kinase inhibitors and will detail the necessary experimental framework to validate this and determine their mechanism of action.

Hypothetical Mechanism of Action: Kinase Inhibition

Derivatives of this compound are likely designed to function as inhibitors of specific protein kinases. The core mechanism would involve the compound binding to a kinase, thereby preventing the transfer of a phosphate group from ATP to a protein substrate. This inhibition can occur through several modes:

  • ATP-Competitive Inhibition: The compound binds to the highly conserved ATP-binding site of the kinase, directly competing with the endogenous ATP. This is the most common mechanism for small-molecule kinase inhibitors.

  • Non-Competitive Inhibition: The inhibitor binds to a site distinct from the ATP-binding pocket, known as an allosteric site. This binding event induces a conformational change in the kinase, reducing its catalytic efficiency.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Covalent Inhibition: The compound forms a permanent covalent bond with a reactive residue within or near the active site of the kinase.

Elucidating which of these mechanisms is at play, and with what specificity and potency, is the primary goal of the experimental protocols outlined below.

Experimental Protocols for Mechanism of Action Elucidation

The following sections describe a typical workflow for characterizing a novel potential kinase inhibitor.

The initial step is to identify the specific kinase(s) that the compound interacts with.

  • Kinome Screening: A broad screening of the compound against a large panel of kinases (e.g., a kinome scan) is the standard approach to identify primary targets and assess selectivity. This is often performed using binding assays.

    • Methodology: A common platform is an affinity-based competition binding assay. The test compound is incubated with a library of kinases, each immobilized on a solid support or linked to a reporter system. The displacement of a known, labeled ligand for each kinase is measured, and the amount of test compound bound is quantified. This provides a profile of the compound's binding affinity across the kinome.

Once primary targets are identified, a series of biochemical assays are conducted to quantify the inhibitory activity and characterize the binding kinetics.

  • Enzyme Inhibition Assays (IC50 Determination): These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

    • Methodology (TR-FRET Assay): Homogeneous Time-Resolved Fluorescence (TR-FRET) assays are widely used.[5] A specific kinase, its substrate (often a peptide), and ATP are incubated with varying concentrations of the inhibitor. The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate is added, along with an acceptor fluorophore. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal. The decrease in the FRET signal correlates with the inhibitory activity of the compound.

  • Binding Affinity Assays (Kd Determination): These assays directly measure the binding affinity (dissociation constant, Kd) of the compound to the kinase.

    • Methodology (Fluorescence Polarization): This method measures the change in the rotational mobility of a fluorescently labeled ligand (tracer) upon binding to the kinase.[5] In a competitive setup, the inhibitor displaces the tracer, leading to a decrease in fluorescence polarization. The Kd can be determined from the concentration-dependent displacement.

  • Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, enzyme kinetics studies are performed.

    • Methodology: The initial rates of the kinase reaction are measured at various concentrations of both the inhibitor and ATP. The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition (e.g., intersecting lines on the y-axis indicate competitive inhibition).

Biochemical assays confirm direct enzyme inhibition, but cell-based assays are crucial to determine if the compound is active in a physiological context.

  • Cellular Target Engagement Assays: These assays confirm that the compound binds to its intended target within living cells.

    • Methodology (NanoBRET™): The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[5] The target kinase is expressed in cells as a fusion with a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase is added to the cells, followed by the test compound. If the compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Phosphorylation Inhibition Assays: These assays measure the ability of the compound to inhibit the phosphorylation of the kinase's downstream substrates in cells.

    • Methodology (Western Blot or ELISA): Cells are treated with the compound, and then stimulated to activate the signaling pathway of interest. Cell lysates are then analyzed by Western blot or ELISA using antibodies that specifically recognize the phosphorylated form of the downstream substrate. A reduction in the phosphorylation signal indicates on-target activity.

Data Presentation: Quantitative Summary

The data generated from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Biochemical Activity and Selectivity Profile

Kinase Target Binding Affinity (Kd, nM) Enzyme Inhibition (IC50, nM) Selectivity Score (vs. Panel of X Kinases)
Kinase A 15 25 100-fold vs. Kinase B
Kinase B 1500 2800 -

| Kinase C | >10,000 | >10,000 | - |

Table 2: Cellular Activity and Target Engagement

Assay Type Cell Line Cellular Potency (EC50, nM) Notes
Target Engagement (NanoBRET™) HEK293 80 Confirms target binding in live cells
Substrate Phosphorylation (ELISA) A549 150 Measures functional downstream effect

| Cell Proliferation | A549 | 250 | Demonstrates anti-proliferative effect |

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex relationships and processes.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellProliferation Cell Proliferation GeneExpression->CellProliferation Drives Inhibitor This compound Derivative Inhibitor->TargetKinase Inhibits

Caption: A representative kinase signaling pathway illustrating the inhibitory action.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization KinomeScan Kinome Scan (Target Identification) IC50 Enzyme Inhibition Assay (IC50) (e.g., TR-FRET) KinomeScan->IC50 Identified Hits Kd Binding Affinity Assay (Kd) (e.g., Fluorescence Polarization) IC50->Kd MOI Mechanism of Inhibition (Kinetics Studies) IC50->MOI TargetEngage Cellular Target Engagement (e.g., NanoBRET™) Kd->TargetEngage Proceed with potent binders Phospho Downstream Signaling Assay (e.g., Western Blot) TargetEngage->Phospho Functional Functional Cellular Assay (e.g., Proliferation) Phospho->Functional

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While the specific molecular target and mechanism of action for this compound itself are not yet fully characterized in public literature, its utility as a scaffold for kinase inhibitors provides a strong hypothetical framework. For any derivative of this compound entering a drug discovery pipeline, a systematic and multi-faceted experimental approach is essential. By combining broad kinome screening with detailed biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action, ultimately paving the way for its development as a potential therapeutic agent.

References

Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data from closely related analogs and predicted values based on the spectroscopic behavior of similar chemical structures. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and its derivatives.

Predicted and Analog-Based Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for this compound and its core structure. The predictions are derived from the analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and 3-aminopyridine.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (400 MHz, CDCl₃)[1]
H-2~7.8 - 8.0-
H-4~6.8 - 7.0-
H-5 (CH₂)~2.9 - 3.1 (t)3.27 (dd, J = 8.0, 4.0 Hz, 2H)
H-6 (CH₂)~2.0 - 2.2 (quintet)2.81-2.74 (m, 2H)
H-7 (CH₂)~2.8 - 3.0 (t)-
NH₂~3.5 - 4.5 (br s)-

Note: The chemical shifts for the aromatic protons in the 3-amino derivative are predicted to be shifted upfield compared to the unsubstituted pyridine ring due to the electron-donating nature of the amino group.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (101 MHz, CDCl₃)[1]
C-2~140 - 145-
C-3~145 - 150-
C-4~115 - 120122.47
C-4a~150 - 155174.36
C-5~30 - 3535.78
C-6~20 - 2528.73
C-7~30 - 35-
C-7a~155 - 160155.72
C=O-204.88

Note: The amino group at the C-3 position is expected to significantly shield the C-3 and C-4 carbons, leading to lower chemical shifts compared to the unsubstituted analog.

Table 3: IR (Infrared) Spectroscopy Data
Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Experimental Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives[2][3]
N-H Stretch (asymmetric & symmetric)3400 - 3200 (two bands)-
C-H Stretch (aromatic)3100 - 30003067, 3032
C-H Stretch (aliphatic)2980 - 28502977, 2935
C=N Stretch (pyridine ring)~16001599
N-H Bend~1620-
C-N Stretch~1300 - 1250-
Table 4: Mass Spectrometry (MS) Data
Analysis Type Predicted Value for this compound Experimental Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1]
Molecular FormulaC₈H₁₀N₂C₈H₇NO
Exact Mass134.0844133.0528
[M+H]⁺135.0917134.0606 (Calculated), 134.0598 (Found)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition :

    • Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.[1]

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

    • Acquisition Parameters:

      • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is generally required.

      • A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for solid samples.[3]

    • KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule, typically forming the [M+H]⁺ ion.[1]

    • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass to within a few parts per million (ppm).[1]

    • This allows for the unambiguous determination of the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis and Purification Sample_Prep Sample Preparation (Dissolution/Pelletizing) Synthesis->Sample_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 2D) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition (FT-IR with ATR) Sample_Prep->IR_Acq MS_Acq MS Data Acquisition (HRMS-ESI) Sample_Prep->MS_Acq Data_Processing Data Processing (Integration, Peak Picking) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Structural Elucidation and Verification Data_Processing->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

References

The Emerging Therapeutic Potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Analogs as PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a range of biological activities. This technical guide focuses on the burgeoning class of 3-amino analogs of this scaffold, which have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the available quantitative data, experimental protocols, and the underlying signaling pathways associated with these promising therapeutic agents.

Core Chemical Structure

The foundational structure for this class of compounds is 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine. The analogs discussed herein are primarily substitutions on the 3-amino group.

G cluster_0 This compound Core Core

Caption: General structure of this compound.

Biological Activity: PIM Kinase Inhibition

Analogs of this compound have been investigated as inhibitors of PIM kinases, which are key regulators of cell cycle progression, apoptosis, and protein synthesis. The PIM kinase family consists of three isoforms: PIM-1, PIM-2, and PIM-3. Overexpression of these kinases is associated with various hematological malignancies and solid tumors.

Quantitative Data

A patent has disclosed a series of these compounds with potent inhibitory activity against PIM kinases[1]. The following table summarizes the biological data for representative analogs.

Compound IDR Group on 3-aminoPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
Example 1 [6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methyl< 10< 20< 15
Example 2 (1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl)< 5< 10< 10
Example 3 (R)-(1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl)< 3< 5< 5
Example 4 (S)-(1-(6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl)ethyl)< 10< 15< 20

Note: The patent provides ranges for IC50 values. The values in the table represent the lower end of these ranges for illustrative purposes.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the core scaffold and the evaluation of PIM kinase inhibitory activity, based on information from the patent and general kinase assay methodologies[1].

Synthesis of this compound

A general synthetic route to the core amine involves a multi-step process starting from commercially available materials.

G Start Starting Materials Step1 Cyclization Start->Step1 Intermediate1 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Step2->Intermediate2 Step3 Demethylation Intermediate2->Step3 Intermediate3 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for the core amine.

Step 1: Cyclization: Starting materials are cyclized to form the cyclopentapyridine core. Step 2: Nitration: The core is nitrated to introduce a nitro group at the 3-position. Step 3: Demethylation: The methoxy group is removed. Step 4: Reduction: The nitro group is reduced to the primary amine.

PIM Kinase Inhibition Assay

The inhibitory activity of the compounds against PIM kinases is typically determined using a biochemical assay.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection A1 Prepare assay buffer A2 Dilute PIM kinase B1 Add kinase to assay plate A2->B1 A3 Prepare substrate solution (e.g., peptide substrate) B4 Initiate reaction with ATP and substrate A3->B4 A4 Prepare test compounds in DMSO B2 Add test compound A4->B2 B1->B2 B3 Incubate B2->B3 B3->B4 B5 Incubate at room temperature B4->B5 B6 Stop reaction B5->B6 C1 Add detection reagent (e.g., ADP-Glo™) B6->C1 C2 Measure luminescence/fluorescence C1->C2 C3 Calculate % inhibition and IC50 C2->C3

Caption: Workflow for a typical PIM kinase inhibition assay.

The assay measures the phosphorylation of a peptide substrate by the PIM kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced.

Signaling Pathways

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways that are crucial for cell survival and proliferation. By inhibiting PIM kinases, the this compound analogs can disrupt these oncogenic signaling cascades.

G GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription Bad Bad PIM->Bad p27 p27 PIM->p27 mTORC1 mTORC1 PIM->mTORC1 Inhibitor This compound Analog Inhibitor->PIM Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation Translation Protein Translation mTORC1->Translation

Caption: PIM kinase signaling pathway and point of inhibition.

Growth factors and cytokines activate receptor tyrosine kinases, leading to the activation of the JAK/STAT pathway. This results in the transcription and translation of PIM kinases. PIM kinases then phosphorylate and inactivate pro-apoptotic proteins like Bad and cell cycle inhibitors like p27, while activating mTORC1 to promote protein synthesis. Inhibition of PIM kinases by the this compound analogs blocks these downstream effects, leading to apoptosis and cell cycle arrest in cancer cells.

Conclusion

The this compound scaffold represents a promising new chemotype for the development of PIM kinase inhibitors. The analogs identified to date demonstrate potent, low nanomolar inhibition of PIM-1, -2, and -3. Further optimization of this series could lead to the development of novel and effective anticancer therapeutics. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance this exciting class of compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key structural motif found in a variety of biologically active compounds. The introduction of an amine group at the 3-position creates a versatile intermediate for the development of novel therapeutic agents. This guide details various synthetic strategies, experimental protocols, and characterization data for these derivatives.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound derivatives. The primary methods include multicomponent reactions and cyclocondensation reactions, which offer efficient pathways to construct the core heterocyclic system.

Multicomponent Condensation Reaction

A prevalent and efficient method for synthesizing these derivatives is through a multicomponent condensation reaction. This approach involves the reaction of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[1] This one-pot synthesis is advantageous due to its operational simplicity and the ability to generate diverse molecular structures from readily available starting materials.[2]

Another variation of the multicomponent reaction involves the condensation of aromatic or heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides.[1] This modular approach allows for the construction of highly substituted pyridine cores.

Cyclocondensation of Diarylidenecyclopentanones

An alternative strategy involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[3] This reaction is typically catalyzed by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) and proceeds via a Michael addition followed by a nucleophilic attack and subsequent cyclization.[3] This method is notable for its high yields and the ability to produce highly pure compounds with simple filtration and recrystallization, often avoiding the need for chromatographic purification.[3]

Synthesis_Methodologies cluster_MCR Multicomponent Condensation cluster_Cyclocondensation Cyclocondensation MCR_Inputs Malononitrile, Aldehydes, H₂S, 1-(cyclopent-1-en-1-yl)pyrrolidine, Alkylating Agents MCR_Product 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives MCR_Inputs->MCR_Product One-pot reaction Cyclo_Inputs 2,5-Diarylidenecyclopentanone, Propanedinitrile Cyclo_Product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles Cyclo_Inputs->Cyclo_Product Reflux Cyclo_Catalyst Sodium Alkoxide Cyclo_Catalyst->Cyclo_Product Experimental_Workflow_MCR start Start add_reagents Add reactants and solvent to flask start->add_reagents reflux Reflux at 80°C for 1 hour with stirring add_reagents->reflux cool Cool to room temperature reflux->cool dilute Dilute with distilled water cool->dilute filter Collect solid product by filtration dilute->filter end End filter->end

References

Methodological & Application

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine is a versatile bicyclic heteroaromatic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure, combining a cyclopentane ring fused to a pyridine core with an amino functional group, provides a valuable three-dimensional framework for designing and synthesizing novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the 3-amino group offers a convenient handle for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR). This document provides an overview of the applications of this building block in drug discovery, with a focus on its potential as a core scaffold for kinase inhibitors. While the direct application of this specific amine in a clinical candidate is not yet broadly published, its structural alerts and the biological activities of related analogs suggest high potential. This note will use a representative kinase inhibitor discovery workflow to illustrate its utility.

The fused cyclopentane ring introduces conformational rigidity, which can be advantageous for binding to protein targets by reducing the entropic penalty upon binding. The 3-amino pyridine moiety is a known pharmacophore in many biologically active compounds and can be considered a bioisostere of substituted anilines, a common motif in kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀N₂--INVALID-LINK--
Molecular Weight 134.18 g/mol --INVALID-LINK--
Appearance Off-white to yellow solidCommercial supplier data
Solubility Soluble in DMSO, methanol, and dichloromethane--INVALID-LINK--
XlogP3 1.2--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--

Application in Drug Discovery: A Case Study in Kinase Inhibition

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-amino pyridine scaffold is a common feature in many approved kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site.

This section outlines a hypothetical drug discovery workflow using this compound as a starting point for the development of inhibitors against a hypothetical Receptor Tyrosine Kinase (RTK-X).

Rationale for Kinase Targeting

The rigid, bicyclic nature of the scaffold can provide a pre-organized conformation for binding, while the 3-amino group can be functionalized to interact with the hinge region of the kinase. Further substitutions on a derivatized amino group can then be used to probe other pockets of the ATP-binding site to enhance potency and selectivity.

Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase signaling pathway that is often targeted in cancer therapy. Inhibitors developed from the this compound scaffold could potentially block this pathway at the ATP-binding site of the kinase domain.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK-X) (e.g., EGFR, VEGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibits (Blocks ATP binding) Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Synthetic Workflow and Screening Cascade

The general workflow for synthesizing and evaluating a library of compounds based on the this compound scaffold is depicted below. This involves parallel synthesis of an amide library, followed by a tiered screening approach to identify promising lead compounds.

Synthesis_Screening_Workflow Start This compound Library_Synthesis Parallel Amide Library Synthesis (Various Carboxylic Acids) Start->Library_Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Library_Synthesis->Purification Primary_Screen Primary Biochemical Screen (e.g., TR-FRET @ 10 µM) Purification->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Hits Cellular_Assay Cellular Potency Assay (e.g., Cell Proliferation) Dose_Response->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Caption: Workflow for Synthesis and Screening of Derivatives.

Experimental Protocols

General Protocol for Amide Library Synthesis

This protocol describes a general method for the parallel synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.

  • In each well of the 96-well reaction block, add the corresponding carboxylic acid (1.1 eq).

  • To each well, add HATU (1.2 eq) as a solid.

  • Add the stock solution of this compound to each well.

  • Finally, add DIPEA (2.5 eq) to each well to initiate the reaction.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After completion, quench the reaction by adding water to each well.

  • The crude products can be purified by preparative HPLC-MS.

  • The final products should be characterized by LC-MS and ¹H NMR.

Protocol for a TR-FRET Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against RTK-X.

Materials:

  • Recombinant RTK-X enzyme

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized compounds in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of the diluted compound solution.

  • Add 4 µL of the RTK-X enzyme solution in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop/detection solution containing the Eu-labeled antibody and SA-APC in a TR-FRET buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.

Representative Data and Structure-Activity Relationship (SAR)

The following tables present hypothetical data for a series of amide derivatives of this compound against RTK-X. This data is for illustrative purposes to demonstrate how SAR could be developed.

Table 2: In Vitro Activity of Amide Derivatives against RTK-X

Compound IDR-Group (from R-COOH)RTK-X IC50 (nM)
1 Phenyl850
2 4-Fluorophenyl420
3 3,4-Dichlorophenyl150
4 4-Methoxyphenyl980
5 Pyridin-4-yl250
6 Thiophen-2-yl600

SAR Summary:

  • Electron-withdrawing groups on the phenyl ring (e.g., fluoro, chloro) appear to improve potency (Compound 2 and 3 vs. 1 ).

  • An electron-donating group like methoxy is detrimental to activity (Compound 4 ).

  • Heteroaromatic rings are tolerated, with the pyridyl derivative showing better activity than the thiophenyl derivative (Compound 5 vs. 6 ).

Table 3: Cellular Activity of Selected Compounds

Compound IDCellular Proliferation IC50 (nM) (MCF-7 Cells)
3 550
5 980

Cellular SAR Summary:

  • The more potent biochemical hit (Compound 3 ) also demonstrates better cellular activity, suggesting good cell permeability.

Conclusion

This compound represents a valuable and versatile building block for drug discovery. Its rigid bicyclic structure and the presence of a readily functionalizable amino group make it an attractive starting point for the synthesis of compound libraries targeting a variety of biological targets. The illustrative example of its application in a kinase inhibitor program highlights a rational approach to leveraging its structural features. The provided protocols for synthesis and biological evaluation can be adapted for different target classes, making this scaffold a useful tool in the arsenal of medicinal chemists. Further exploration of derivatives of this scaffold is warranted to uncover novel therapeutic agents.

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are significant heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Multicomponent reactions (MCRs) provide an efficient and atom-economical approach for the synthesis of these complex molecules from simple starting materials in a single synthetic step.[1] This document outlines a detailed protocol for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

An effective method for synthesizing these derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[2] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reagent.[2]

Reaction Scheme:

2,5-Diarylidenecyclopentanone + Propanedinitrile + Sodium Alkoxide (NaOR) in Alcohol (ROH) → 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[1]

Experimental Protocol

Materials:

  • 2,5-diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (0.02 mol, 1.32 g)

  • Sodium ethoxide (0.02 mol, 1.36 g) or Sodium methoxide (0.02 mol, 1.08 g)

  • Anhydrous ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Distilled water

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).[1]

  • Add propanedinitrile (0.02 mol, 1.32 g).[1]

  • Add the corresponding sodium alkoxide (0.02 mol). Use sodium ethoxide for ethanol solvent or sodium methoxide for methanol solvent.[1]

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.[1]

  • The reaction mixture is refluxed for 1-2 hours at 80 °C with stirring.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the cooled reaction mixture with 150 mL of distilled water.[1]

  • Collect the precipitated solid product by filtration.[1]

  • Further purification can be achieved by recrystallization, if necessary, although this method often yields highly pure compounds without chromatography.[2]

Data Presentation

Table 1: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD-1 to CAPD-4). [2][3]

CompoundAr groupR (Alkoxy)Yield (%)Melting Point (°C)
CAPD-1 pyridin-2-ylEthoxy--
CAPD-2 pyridin-2-ylMethoxy--
CAPD-3 pyridin-4-ylMethoxy--
CAPD-4 2-methoxyphenylEthoxy75160–161

Table 2: Spectroscopic Data for 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4). [2]

Spectral DataValues
IR (ATR) νmax (cm–1) 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N)
1H NMR (400 MHz, DMSO-d6) δ (ppm) 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O), 2.89 (t, J = 5.9 Hz, 2H, CH2CH2cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH2CH2cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom)

Alternative Multicomponent Synthesis Approach

Another novel multicomponent condensation reaction has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4][5] This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[4][5]

Visualizations

G Experimental Workflow for Multicomponent Synthesis A 1. Add 2,5-diarylidenecyclopentanone, propanedinitrile, and sodium alkoxide to a round-bottom flask. B 2. Add anhydrous alcohol (ethanol or methanol) as solvent. A->B C 3. Reflux the mixture at 80 °C for 1-2 hours with stirring. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Dilute with distilled water. D->E F 6. Collect the solid product by filtration. E->F G 7. Recrystallize for further purification (if necessary). F->G H Final Product: 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile F->H G->H

Caption: Step-by-step experimental workflow.

Caption: Reactant relationships in the MCR.

Applications in Drug Development

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have shown potential as corrosion inhibitors for carbon steel.[2][3] This application highlights the utility of these compounds in industrial settings. Their structural similarity to other biologically active nitrogen-containing heterocycles suggests their potential for further investigation in various areas of drug discovery.

Conclusion

The presented multicomponent reaction protocol offers an efficient and straightforward method for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[1] This method is characterized by its operational simplicity, good yields, and the ability to generate molecular diversity from readily available starting materials.[1] These attributes make it a valuable tool for researchers in medicinal chemistry and materials science.

References

The Versatile Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. As such, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridine ring and its fused heterocyclic analogs are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for a wide array of kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region. This application note explores the potential utility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine as a starting material for the synthesis of novel kinase inhibitors. While direct synthesis of kinase inhibitors using this specific molecule is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in drug discovery.

General Principles of Kinase Inhibitor Synthesis Using Pyridine-Based Scaffolds

The synthesis of kinase inhibitors typically involves the strategic functionalization of a core heterocyclic scaffold to achieve potent and selective binding to the ATP-binding pocket of the target kinase. The 3-amino group of this compound serves as a key functional handle for introducing various substituents that can interact with different regions of the kinase active site.

A generalized synthetic approach could involve the acylation or

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Q: We are experiencing low yields in the multicomponent synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles from 2,5-diarylidenecyclopentanone and propanedinitrile. What are the potential causes and solutions?

A: Low yields in this multicomponent reaction can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Purity of Reactants: The purity of the starting 2,5-diarylidenecyclopentanone and propanedinitrile is crucial. Impurities can lead to side reactions and a decrease in the desired product. Ensure reactants are pure, and recrystallize or purify them if necessary.

  • Catalyst/Reagent Activity: The sodium alkoxide (sodium ethoxide or methoxide) acts as both a catalyst and a reagent. Its activity is highly dependent on its purity and the absence of moisture. Use freshly prepared or properly stored sodium alkoxide. The reaction should be carried out under anhydrous conditions.

  • Reaction Temperature and Time: The reaction is typically refluxed for about 1-2 hours.[1][2] Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times might promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of alcohol as a solvent (ethanol for sodium ethoxide, methanol for sodium methoxide) is important. Ensure the solvent is anhydrous.

  • Work-up Procedure: During the work-up, the product is precipitated by adding water.[1] If the product is partially soluble in the aqueous mixture, this can lead to loss of yield. Cooling the mixture before filtration can help maximize precipitation.

Summary of Reaction Conditions for Yield Optimization:

ParameterRecommended ConditionCommon Pitfall
Reactant Purity High purity, recrystallized if necessaryUse of impure starting materials
Catalyst Freshly prepared/stored sodium alkoxideDeactivated catalyst due to moisture
Solvent Anhydrous ethanol or methanolPresence of water in the solvent
Reaction Temperature Reflux (e.g., 80 °C)[1]Inconsistent or incorrect temperature
Reaction Time 1-2 hours (monitor by TLC)[2]Sub-optimal reaction time
Work-up Cooling before filtrationProduct loss during precipitation
Issue 2: Side Reactions and Impurities in the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

Q: During the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, we are observing the formation of N-oxide as a significant byproduct. How can we minimize this?

A: The formation of the N-oxide is a common side reaction in the oxidation of pyridine derivatives.[3] The choice of oxidant is critical to steer the reaction towards the desired ketone.

  • Oxidant Selection: Peroxy acids like m-CPBA and AcOOH are known to favor N-oxidation.[3] The use of tert-Butyl hydroperoxide (t-BuOOH) in the presence of a manganese catalyst has been shown to be effective for the desired CH2 oxidation.[3]

  • Catalyst Loading: The concentration of the manganese catalyst (e.g., Mn(OTf)2) can influence the reaction pathway. Ensure the correct catalytic amount is used as specified in the protocol.

  • Reaction Conditions: The reaction is typically performed at room temperature (25 °C) for 24 hours.[3] Deviations in temperature could potentially affect the selectivity of the oxidation.

Experimental Protocol for Manganese-Catalyzed Oxidation: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and H2O (2.5 mL). The mixture is then stirred at 25 °C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is then purified by flash column chromatography.[3]

Issue 3: Unexpected Product Formation in Syntheses Involving Cyclization

Q: We are attempting a synthesis that involves the cyclization of an O-alkylated derivative to form a furo[2,3-b]pyridine core, but we are isolating a rearranged product, an amino-cyclopenta[c]pyridine-4-carbonitrile. What is happening?

A: This is indicative of a Smiles-type rearrangement.[4] This rearrangement can compete with the intended Thorpe-Ziegler cyclization, particularly when using a strong base like sodium ethoxide.[4]

  • Understanding the Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, the amide nitrogen can act as a nucleophile, attacking the pyridine ring and leading to the rearranged amino-pyridine product instead of the desired fused furan ring.[4]

  • Controlling the Reaction Pathway: The outcome of the reaction can be highly dependent on the substrate structure and reaction conditions. Factors such as the nature of the substituents on the pyridine ring and the reaction temperature can influence the propensity for rearrangement versus cyclization. A thorough investigation of the reaction conditions, including temperature and choice of base, may be necessary to favor the desired cyclization.

Experimental Protocols & Workflows

Protocol 1: Multicomponent Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles[1][2]
  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) if ethanol is the solvent, or sodium methoxide (1.08 g) if methanol is the solvent.

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture for 1-2 hours at 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the cooled reaction mixture with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

  • Recrystallize the product if necessary.

Experimental Workflow for Multicomponent Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up r1 2,5-Diarylidenecyclopentanone p1 Combine Reactants r1->p1 r2 Propanedinitrile r2->p1 r3 Sodium Alkoxide r3->p1 r4 Anhydrous Alcohol r4->p1 p2 Reflux at 80°C for 1-2h p1->p2 p3 Monitor by TLC p2->p3 w1 Cool to Room Temperature p3->w1 w2 Dilute with Water w1->w2 w3 Filter Precipitate w2->w3 product Final Product w3->product

Caption: Step-by-step experimental workflow for the multicomponent synthesis.

Logical Relationships

Troubleshooting Logic for Low Yield in Multicomponent Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield c1 Impure Reactants problem->c1 c2 Inactive Catalyst problem->c2 c3 Incorrect Reaction Time/Temperature problem->c3 c4 Product Loss during Work-up problem->c4 s1 Purify Starting Materials c1->s1 s2 Use Fresh/Anhydrous Reagents & Solvent c2->s2 s3 Optimize Conditions (Monitor by TLC) c3->s3 s4 Optimize Precipitation (e.g., Cooling) c4->s4

References

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and related derivatives. The protocols and troubleshooting advice are based on established methods for similar cyclopentapyridine compounds and may require optimization for your specific application.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

Question: My compound is streaking or tailing on the TLC plate and column. How can I improve the separation?

Answer: Tailing is a common issue with basic compounds like amines on silica gel, which is acidic. This can lead to poor separation and lower yields.

  • Solution: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (TEA) to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and reduce the interaction with your basic amine, resulting in more symmetrical peaks and better separation.

Question: The yield after column chromatography is very low. What are the potential causes and solutions?

Answer: Low recovery from column chromatography can be due to several factors:

  • Compound Instability on Silica Gel: The amine may be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots corresponding to decomposition products have formed.[1] If instability is suspected, consider using a less acidic stationary phase like neutral alumina or florisil.[1]

  • Incorrect Solvent Polarity: If the eluent is not polar enough, your compound may still be on the column. Conversely, if it is too polar, it may have eluted very quickly with the solvent front along with other impurities.[1] Always develop a suitable solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for your target compound.[2] If you suspect your compound is still on the column, try eluting with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover it.[1]

  • Product Streaking: As mentioned previously, streaking can cause the compound to elute over a large number of fractions in low concentrations.[1] Using a basic modifier in the eluent can help mitigate this.

Question: I'm having difficulty removing a very polar impurity. What is the best approach?

Answer: If a polar impurity is co-eluting with your product or is difficult to separate by normal-phase chromatography:

  • Optimize Solvent System: Experiment with different solvent systems. Sometimes adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can improve the separation of polar compounds.[1]

  • Recrystallization: If the impurity level is low to moderate, recrystallization can be a highly effective method for achieving high purity.[1] You will need to screen various solvents to find one that dissolves your compound when hot but allows it to crystallize upon cooling, while the impurity remains in solution.

  • Acid-Base Extraction: Since your target compound is an amine, you may be able to use its basicity to your advantage. Dissolve the mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine should move to the aqueous phase, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for crude this compound?

A1: Flash column chromatography on silica gel is the most common and effective method for the initial purification of crude reaction mixtures of cyclopentapyridine derivatives.[3][4] For achieving higher purity, this can be followed by recrystallization.[1][5]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) analysis. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.[2] A common starting point for cyclopentapyridine derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[3][4]

Q3: What are the likely impurities I should be trying to remove?

A3: Potential impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] For instance, if the amine is prepared by reduction of a corresponding nitro compound, you might have residual nitro compound or partially reduced intermediates.

Q4: How can I monitor the purification process?

A4: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of your column chromatography.[3] By collecting fractions and spotting them on a TLC plate, you can identify which fractions contain your pure product. The conjugated pyridine ring system in your compound should be UV-active, allowing for visualization of the spots under a UV lamp (typically at 254 nm).[1][3]

Experimental Protocols

Disclaimer: The following are general protocols for the purification of cyclopentapyridine derivatives. They may need to be optimized for this compound.

Protocol 1: Flash Column Chromatography

This method is ideal for the initial purification of crude reaction mixtures.[1]

Materials:

  • Silica gel (200-300 mesh)[3][4]

  • Crude this compound

  • Eluent (e.g., ethyl acetate/petroleum ether or hexane, with 0.1-1% triethylamine)

  • Solvent for dissolving the sample (e.g., dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC that gives your target compound an Rf value of 0.2-0.4.[2]

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.[2]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[2]

    • Pour the slurry into the column and allow it to pack, gently tapping the column to remove air bubbles. Do not let the solvent level drop below the top of the silica.[2]

    • Add another thin layer of sand on top of the packed silica.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully add it to the top of the column.[2]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2] This is the preferred method to improve resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.[2]

    • Collect fractions and monitor their composition by TLC.[1]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[1]

  • Isolation:

    • Combine the fractions containing the pure product.[2]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1][2]

Protocol 2: Recrystallization

This technique is suitable for obtaining highly pure crystalline material from a partially purified product.[1]

Materials:

  • Partially purified this compound

  • A suitable solvent or solvent system (to be determined experimentally)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Solvent Selection: Experiment with small amounts of the product in different solvents to find a suitable one. A good solvent will dissolve the compound when hot but not at room temperature or when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[1]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The selection of an appropriate solvent system is crucial for successful column chromatography. The following table provides representative TLC data for a hypothetical basic cyclopentapyridine derivative to illustrate the effect of eluent composition on the Rf value.

Solvent System (v/v)Triethylamine (TEA)Rf Value of Target CompoundObservations
20% Ethyl Acetate in Hexane0%0.1Significant tailing
20% Ethyl Acetate in Hexane1%0.25Symmetrical spot
40% Ethyl Acetate in Hexane1%0.45Good spot shape, but may elute too quickly
50% Ethyl Acetate in Hexane1%0.60Too high for good separation

This data is for illustrative purposes only.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect and Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Oil Purified Product (Oil or Solid) Evaporate->Pure_Oil Recrystallize Recrystallization (Optional) Pure_Oil->Recrystallize Crystals High-Purity Crystalline Product Recrystallize->Crystals

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Yield After Column Check_TLC Review TLC of Crude and Fractions Start->Check_TLC Streaking Streaking/Tailing Observed? Check_TLC->Streaking Add_TEA Add 0.1-1% Triethylamine to Eluent Streaking->Add_TEA Yes No_Product No Product in Fractions? Streaking->No_Product No Re_optimize Re-optimize Eluent Add_TEA->Re_optimize Flush_Column Flush Column with Highly Polar Solvent No_Product->Flush_Column Yes Decomposition Decomposition on TLC? No_Product->Decomposition No Change_Stationary Use Neutral Alumina or Florisil Decomposition->Change_Stationary Yes Decomposition->Re_optimize No

Caption: Troubleshooting decision tree for low yield in column chromatography.

References

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis. A common synthetic approach involves the initial construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, followed by the introduction of the amine group at the 3-position.

Q1: I am observing a low yield during the cyclization to form the 6,7-dihydro-5H-cyclopenta[b]pyridine core. What are the potential causes and solutions?

A1: Low yields in the formation of the heterocyclic core are a common challenge. Several factors could be contributing to this issue:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical.

    • Troubleshooting: Systematically optimize the reaction conditions. For instance, if using a Vilsmeier-Haack type cyclization, ensure the temperature is controlled during the addition of phosphorus oxychloride.[1]

  • Purity of Starting Materials: Impurities in the initial reactants can lead to the formation of side products, thereby reducing the yield of the desired product.

    • Troubleshooting: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or incrementally increasing the temperature.

Q2: The amination of the 3-halo-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate is resulting in multiple products. How can I improve the selectivity?

A2: The formation of multiple products during amination suggests potential side reactions.

  • Formation of Isomers: Nucleophilic aromatic substitution on pyridine rings typically occurs at the 2- and 4-positions.[2] If your starting material has leaving groups at multiple positions or if reaction conditions are harsh, you may see isomeric byproducts.

    • Troubleshooting: Ensure your starting material is the pure 3-halo isomer. Use milder reaction conditions (lower temperature, less reactive base) to improve selectivity.

  • Over-alkylation: The newly introduced amino group can potentially react further.

    • Troubleshooting: Use a large excess of the aminating agent (e.g., ammonia or an ammonia equivalent) to favor the formation of the primary amine.

Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?

A3: The basic nature of the pyridine nitrogen and the primary amine can complicate purification.

  • Chromatography Issues: Amines are known to cause tailing on silica gel columns.

    • Troubleshooting: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress tailing.[3]

  • Acid-Base Extraction: The basicity of the product can be leveraged for purification.

    • Troubleshooting: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified and the pure product re-extracted with an organic solvent.[3]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[3]

    • Troubleshooting: Screen various solvent systems to find one that provides good crystals. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common synthetic strategy is a multi-step process. This often begins with the synthesis of a suitable precursor, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.[4] The ketone can then be converted to an intermediate with a leaving group at the 3-position, which is subsequently displaced by an amino group.

Q2: What are the expected side products in this synthesis?

A2: Potential side products can arise at various stages:

  • Cyclization Step: Incomplete cyclization can leave unreacted starting materials. Alternative cyclization pathways could lead to isomeric structures.

  • Amination Step: As mentioned in the troubleshooting guide, side products from amination can include isomers (if other positions are reactive) and over-alkylated products. Hydrolysis of the halo-intermediate to the corresponding hydroxyl compound is also a possibility if water is present.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. A purity of >95% is often required for drug development applications.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: HalogenationStep 3: AminationReference
Typical Yield 40-70%60-85%50-80%[1]
Reaction Temperature 20-100 °C80-120 °C100-150 °C[1]
Reaction Time 4-16 hours2-8 hours6-24 hours[1]

Note: The data presented are typical ranges for analogous reactions and may need to be optimized for this specific synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Intermediate)

This procedure is based on a Vilsmeier-type cyclization.[1]

  • To a solution of N-cyclopentenylacetamide in an appropriate solvent (e.g., DMF), add phosphorus oxychloride dropwise at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 15 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) while keeping the temperature below 20 °C.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This procedure describes a nucleophilic aromatic substitution to introduce the amine group.

  • In a sealed reaction vessel, combine 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

  • Add a catalytic amount of a copper salt (e.g., CuI) and a ligand (e.g., L-proline) if necessary to facilitate the reaction.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.

Visualizations

Synthesis_Pathway Start Cyclopentanone + Benzylamine Intermediate1 N-Cyclopentylidene- (phenyl)methanamine Start->Intermediate1 Nucleophilic Addition Intermediate2 N-Benzyl-N- cyclopentenylacetamide Intermediate1->Intermediate2 Acetylation Intermediate3 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Intermediate2->Intermediate3 Vilsmeier Cyclization Product 6,7-Dihydro-5H-cyclopenta[b] -pyridin-3-amine Intermediate3->Product Amination Side_Reactions cluster_amination Amination Step StartingMaterial 3-Halo-cyclopenta[b]pyridine DesiredProduct 3-Amino Product StartingMaterial->DesiredProduct Desired Reaction SideProduct1 Isomeric Amino Product (e.g., 2- or 4-amino) StartingMaterial->SideProduct1 Isomerization SideProduct3 Hydroxy Product StartingMaterial->SideProduct3 Hydrolysis SideProduct2 Dialkylation Product DesiredProduct->SideProduct2 Over-amination Troubleshooting_Workflow cluster_solutions Potential Solutions Problem Low Yield or Impure Product CheckPurity Check Starting Material Purity Problem->CheckPurity MonitorReaction Monitor Reaction (TLC/LC-MS) CheckPurity->MonitorReaction If pure Sol1 Recrystallize/ Distill Reagents CheckPurity->Sol1 OptimizeConditions Optimize Reaction Conditions MonitorReaction->OptimizeConditions If incomplete Purification Optimize Purification Strategy OptimizeConditions->Purification If still low yield Sol2 Adjust Temp/ Time/Catalyst OptimizeConditions->Sol2 Solution Solution Purification->Solution Successful Sol3 Change Chromatography Eluent/Column Purification->Sol3 Sol4 Use Acid-Base Extraction Purification->Sol4

References

Improving chemoselectivity in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to the chemoselective synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives.

Troubleshooting Guide

Question: My manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is resulting in low yield and a mixture of products. How can I improve the chemoselectivity?

Answer:

Low yields and poor chemoselectivity in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues can arise from several factors. A systematic approach to troubleshooting this reaction is outlined below.

Troubleshooting Workflow

cluster_start Start: Low Yield / Poor Chemoselectivity cluster_catalyst Catalyst & Oxidant Integrity cluster_conditions Reaction Conditions cluster_workup Work-up Procedure cluster_solution Solution start Low Yield / Poor Chemoselectivity catalyst_check Verify Catalyst and Oxidant Quality start->catalyst_check catalyst_inactive Inactive Catalyst or Decomposed Oxidant catalyst_check->catalyst_inactive [Problem Identified] conditions_check Optimize Reaction Parameters catalyst_check->conditions_check [OK] catalyst_ok Use Fresh Mn(OTf)2 and t-BuOOH catalyst_inactive->catalyst_ok [Solution] catalyst_ok->conditions_check temp_issue Incorrect Temperature conditions_check->temp_issue [Problem Identified] solvent_issue Inappropriate Solvent conditions_check->solvent_issue [Problem Identified] workup_check Review Extraction and Purification conditions_check->workup_check [OK] conditions_ok Maintain 25 °C in H2O temp_issue->conditions_ok [Solution] solvent_issue->conditions_ok [Solution] conditions_ok->workup_check extraction_issue Incomplete Extraction workup_check->extraction_issue [Problem Identified] purification_issue Suboptimal Chromatography workup_check->purification_issue [Problem Identified] solution Improved Yield and Chemoselectivity workup_check->solution [OK] workup_ok Thorough Extraction with CH2Cl2 and Flash Chromatography extraction_issue->workup_ok [Solution] purification_issue->workup_ok [Solution] workup_ok->solution

Caption: Troubleshooting workflow for manganese-catalyzed oxidation.

Potential Issues and Solutions:

  • Catalyst and Oxidant Quality:

    • Issue: The manganese catalyst, Mn(OTf)₂, may be sensitive to air and moisture. The oxidant, tert-butyl hydroperoxide (t-BuOOH), can decompose over time.

    • Solution: Use a fresh batch of Mn(OTf)₂ and a recently purchased or properly stored solution of t-BuOOH (65% in H₂O).

  • Reaction Temperature:

    • Issue: The reaction is reported to proceed with high chemoselectivity at 25 °C. Deviations from this temperature could lead to side reactions.

    • Solution: Ensure the reaction mixture is maintained at 25 °C using a water bath if necessary.

  • Solvent:

    • Issue: While the optimized procedure uses water as the solvent, other solvents may not be as effective and could lead to different reactivity.

    • Solution: Use distilled water as the solvent for optimal results.

  • Work-up Procedure:

    • Issue: Incomplete extraction of the product from the aqueous reaction mixture can lead to lower yields.

    • Solution: After quenching the reaction, perform multiple extractions with dichloromethane (CH₂Cl₂) to ensure complete recovery of the product.

  • Purification:

    • Issue: The product may be contaminated with starting material or byproducts, requiring efficient purification.

    • Solution: Utilize flash column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to isolate the pure product.

Quantitative Data Summary: Manganese-Catalyzed Oxidation

SubstrateCatalystOxidantSolventTemp (°C)Yield (%)Reference
2,3-CyclopentenopyridineMn(OTf)₂t-BuOOH (65% in H₂O)H₂O25High
Substituted 2,3-CyclopentenopyridinesMn(OTf)₂t-BuOOH (65% in H₂O)H₂O2570-98

Question: I am attempting a multicomponent synthesis of a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative, but I am observing the formation of multiple unexpected products. How can I improve the chemoselectivity of this reaction?

Answer:

Multicomponent reactions (MCRs) are powerful for building molecular complexity, but their chemoselectivity can be sensitive to reaction conditions. The cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile is a key example.

Logical Relationship for MCR Troubleshooting

Troubleshooting low yields in manganese-catalyzed oxidation of cyclopentenopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the manganese-catalyzed oxidation of cyclopentenopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low or no conversion in the manganese-catalyzed oxidation of cyclopentenopyridines?

Low or no conversion can stem from several factors:

  • Inactive Catalyst: The manganese precursor or ligand may be of low purity. Consider in-situ catalyst formation or synthesizing and isolating the catalyst beforehand.

  • Sub-optimal Reaction Conditions: Temperature, solvent, pH, and the rate of oxidant addition significantly impact reaction efficiency.

  • Substrate Purity: Impurities within the cyclopentenopyridine substrate or solvent can interfere with the catalytic cycle.

  • Oxidant Decomposition: Common oxidants like hydrogen peroxide (H₂O₂) can disproportionate into water and oxygen, a non-productive pathway that competes with the desired oxidation.

Q2: My conversion is high, but the yield of the desired oxidized product is low. What are the likely side reactions?

High conversion with low yield often points to competing side reactions. A primary issue is the decomposition of the oxidant (e.g., H₂O₂) which does not contribute to the oxidation of the substrate. Additionally, ligand instability can be a problem; pyridyl-containing ligands may decompose under oxidative conditions.

Q3: How can I improve the stability and activity of my manganese catalyst?

Optimizing the catalyst's performance can be achieved through several strategies:

  • Ligand Selection: The choice of ligand is critical. Macrocyclic and aminopyridine-based ligands can enhance stability and control the reactivity of the manganese center. Electron-donating groups on the ligand can also enhance reactivity.

  • Use of Additives: Carboxylic acids and N-heterocyclic bases can act as co-catalysts or axial ligands, modulating the electronic properties and reactivity of the manganese center.

  • Heterogeneous Catalysis: Immobilizing the manganese catalyst on a solid support can improve its stability, facilitate recycling, and minimize metal leaching into the product.

Q4: What is the role of additives like carboxylic acids in these oxidation reactions?

Carboxylic acids can play a crucial role in the catalytic cycle by facilitating the formation of the active high-valent manganese-oxo species from a manganese-hydroperoxo intermediate.

Troubleshooting Guide

Issue 1: Low Yield of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

If you are experiencing low yields in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, consider the following troubleshooting steps.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_catalyst Verify Catalyst Activity & Purity start->check_catalyst check_catalyst->start Inactive Catalyst optimize_oxidant Optimize Oxidant Addition & Amount check_catalyst->optimize_oxidant Catalyst OK optimize_oxidant->start Side Reactions Persist screen_additives Screen Co-catalysts & Additives optimize_oxidant->screen_additives Oxidant Optimized adjust_conditions Adjust Reaction Conditions (T, Solvent) screen_additives->adjust_conditions Additives Screened check_substrate Assess Substrate & Solvent Purity adjust_conditions->check_substrate Conditions Adjusted check_substrate->start Impurities Detected solution Improved Yield check_substrate->solution Purity Confirmed

Caption: A stepwise workflow for troubleshooting low yields.

Potential Problem & Solution

Potential Problem Recommended Solution
Inactive or Decomposed Catalyst Ensure the manganese precursor and ligand are of high purity. Consider preparing the catalyst in-situ or synthesizing and isolating it just before use.
Oxidant Decomposition Optimize the amount of oxidant used; avoid a large excess. Add the oxidant slowly over an extended period to minimize disproportionation.
Competing Side Reactions Screen different co-catalysts and additives, such as various carboxylic acids, to favor the desired reaction pathway.
Sub-optimal Reaction Conditions Systematically vary the temperature, solvent, and pH to find the optimal conditions for your specific cyclopentenopyridine substrate.
Impure Substrate or Solvent Purify the starting material and ensure solvents are anhydrous and free of impurities that could interfere with the catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant manganese-catalyzed oxidation reactions.

Table 1: Optimization of Reaction Conditions for Alcohol Oxidation

EntryCatalyst (mol%)H₂O₂ (equiv.)H₂SO₄ (equiv.)Yield (%)
1Mn(ii)(P-MCP)(OTf)₂ (1)1.50.190
2Mn(ii)(Dbp-MCP)(OTf)₂ (1)1.50.193
3Mn(ii)(MCP)(OTf)₂ (1)1.50.1<5
4None1.50.10
5Mn(ii)(P-MCP)(OTf)₂ (0.5)1.50.185
6Mn(ii)(P-MCP)(OTf)₂ (0.1)1.50.178
7Mn(ii)(P-MCP)(OTf)₂ (0.5)1.20.182
8Mn(ii)(P-MCP)(OTf)₂ (0.5)1.50.0588
9Mn(ii)(P-MCP)(OTf)₂ (0.5)1.50.283
10Mn(ii)(P-MCP)(OTf)₂ (0.5)1.5065

Table 2: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251695
27-Methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251692
37-Phenyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251688

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed N-Oxidation of Pyridines

  • In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.

  • Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate (as a cocatalyst).

  • Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Filter the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).

  • Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Monitor the reaction completion by TLC.

  • Quench the reaction mixture with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Manganese-Catalyzed Oxidation

CatalyticCycle MnII Mn(II) Catalyst MnIII_OOH Mn(III)-OOH MnII->MnIII_OOH + H₂O₂ MnV_O High-Valent Mn(V)=O MnIII_OOH->MnV_O + H⁺ (from Additive) MnV_O->MnII Oxidizes Substrate Product_Cycle {Substrate -> Product}

Caption: Proposed catalytic cycle for manganese-catalyzed oxidation.

This guide provides a starting point for addressing common issues in the manganese-catalyzed oxidation of cyclopentenopyridines. For

Validation & Comparative

Unveiling the Bioactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, a compound of interest in medicinal chemistry. While direct quantitative bioactivity data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known kinase inhibitors, particularly those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, suggests a promising avenue for investigation.

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key structural motif found in a variety of biologically active molecules. Its rigid, bicyclic nature provides a valuable framework for the design of compounds that can interact with specific biological targets. The presence of the amine group at the 3-position further allows for a range of interactions, including hydrogen bonding, which is critical for molecular recognition by proteins such as kinases.

Comparison with Structurally Related Bioactive Compounds

Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been reported as selective sigma-1 receptor (σ1R) antagonists with potential applications in pain management. For instance, a specific derivative demonstrated a nanomolar affinity for the σ1 receptor (Ki = 15.6 nM) and exhibited dose-dependent anti-nociceptive effects in preclinical models. This suggests that the broader cyclopenta-fused pyridine/pyrimidine scaffold is a privileged structure for interacting with neurological targets.

Furthermore, other related heterocyclic compounds incorporating the aminopyridine moiety have been investigated for a range of biological activities, including anti-mitotic and microtubule-destabilizing effects, which are relevant in cancer chemotherapy.

Potential Signaling Pathway Involvement

Based on the activity of structurally analogous compounds, this compound could potentially modulate signaling pathways regulated by TAM kinases. These kinases play a crucial role in immune homeostasis and cancer progression. Upon activation by their ligands (Gas6 or Protein S), TAM kinases autophosphorylate and initiate downstream signaling cascades involving key pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. Inhibition of these kinases can disrupt these pathways, leading to reduced cell proliferation, survival, and migration, as well as modulation of the immune response.

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Gas6 / Protein S TAM_Receptor TAM Kinase (Tyro3, Axl, Mer) Ligand->TAM_Receptor Binding & Activation PI3K PI3K TAM_Receptor->PI3K MAPK MAPK/ERK TAM_Receptor->MAPK NFkB NF-κB TAM_Receptor->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration MAPK->Proliferation MAPK->Migration Inflammation Inflammation Modulation NFkB->Inflammation Inhibitor This compound (Putative Inhibitor) Inhibitor->TAM_Receptor Inhibition

Caption: Putative inhibition of the TAM kinase signaling pathway by this compound.

Experimental Protocols

To validate the bioactivity of this compound as a potential TAM kinase inhibitor, the following experimental protocols are recommended:

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Tyro3, Axl, and Mer kinases.

Methodology:

  • Reagents: Recombinant human Tyro3, Axl, and Mer kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and varying concentrations of the test compound is prepared in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation at 30°C for a specified time, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of ³²P-ATP) or a non-radiometric method like HTRF®, AlphaScreen®, or ELISA.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the proliferation of cancer cell lines that overexpress TAM kinases (e.g., Axl-expressing lung or breast cancer cell lines).

Methodology:

  • Cell Lines: A panel of cancer cell lines with known TAM kinase expression levels.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial validation of the bioactivity of a novel compound like this compound.

Experimental_Workflow Compound This compound InVitro In Vitro Kinase Assays (Tyro3, Axl, Mer) Compound->InVitro CellBased Cell-Based Assays (Proliferation, Migration) InVitro->CellBased Active Compounds DataAnalysis Data Analysis (IC50, GI50) CellBased->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A streamlined workflow for the initial bioactivity screening of this compound.

Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine Analogs as Potent Necroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of novel 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives, structurally related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine, has revealed potent inhibitory activity against necroptosis, a form of programmed cell death implicated in various inflammatory diseases, neurodegenerative disorders, and cancers. This guide provides a comparative analysis of these analogs, summarizing their structure-activity relationships (SAR), and detailing the experimental protocols used for their evaluation.

Necroptosis is a regulated necrotic cell death pathway mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). The development of inhibitors targeting this pathway is a promising therapeutic strategy. This analysis focuses on a series of compounds based on a 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole scaffold, which serves as a close surrogate for the this compound core, to elucidate key structural features influencing their anti-necroptotic and RIPK1 inhibitory activities.[2]

In Vitro Anti-Necroptotic Activity

The anti-necroptotic efficacy of the synthesized analogs was evaluated in both human (I2.1) and murine (Hepa1-6) cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.

CompoundR⁴I2.1 IC50 (μM)Hepa1-6 IC50 (μM)
7 MeHHMorpholine0.024 ± 0.0030.088 ± 0.007
13 (cis) MeFHMorpholine0.015 ± 0.0020.035 ± 0.003
14 (trans) MeFHMorpholine0.012 ± 0.0010.031 ± 0.004
19 ClHHMorpholine0.045 ± 0.0050.15 ± 0.01
20 HHHMorpholine0.039 ± 0.0040.12 ± 0.01
21 MeHHMe0.051 ± 0.0060.21 ± 0.02
22 MeHHOH0.019 ± 0.0020.065 ± 0.005
23 MeHHNH₂0.017 ± 0.0010.059 ± 0.006
24 MeHHCyanopropyl0.063 ± 0.0070.25 ± 0.03
26 MeFMeMorpholine0.008 ± 0.0010.019 ± 0.002

Data presented as mean ± SD from at least two independent experiments.[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for this class of compounds:

  • Substitution at the R¹-position: A methyl group at the R¹ position appears to be optimal for activity, as seen in the potent analog 7 . Replacement with a chlorine atom (19 ) or removal of the methyl group (20 ) led to a decrease in potency in Hepa1-6 cells. It is hypothesized that the methyl group helps maintain a favorable dihedral angle of the pyridine-phenyl moiety for target engagement.[2]

  • Fluorine Substitution at the R²-position: The introduction of a fluorine atom at the 7'-position of the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole ring, as seen in compounds 13 and 14 , resulted in enhanced activity in Hepa1-6 cells. This suggests that the fluorine atom may participate in beneficial van der Waals interactions with murine RIPK1.[2]

  • Hydrophilic Groups at the R⁴-position: Replacing the morpholine group at the R⁴ position with hydrophilic substituents such as hydroxyl (22 ) or amino (23 ) groups led to increased potency in both cell lines. Conversely, less polar groups like methyl (21 ) or cyanopropyl (24 ) resulted in diminished activity, which may be attributed to reduced solubility.[2]

  • Combined Substitutions: The most potent analog, 26 , incorporates both a fluorine at the R² position and a methyl group at the R³ position, in addition to the favorable methyl at R¹ and morpholine at R⁴. This combination of structural features resulted in the lowest IC50 values in both human and mouse cell lines.[2]

Experimental Protocols

Anti-Necroptosis Cellular Assay: Human I2.1 cells or murine Hepa1-6 cells were seeded in 96-well plates. The cells were pre-treated with a pan-caspase inhibitor to ensure that cell death occurred via necroptosis. Following this, the cells were treated with various concentrations of the test compounds for 1 hour. Necroptosis was then induced by the addition of TNF-α. Cell viability was assessed after a 24-hour incubation period using a standard cell viability reagent, and the IC50 values were calculated from the resulting dose-response curves.[2]

RIPK1 Kinase Assay: The in vitro inhibitory activity of the compounds against RIPK1 was determined using a commercial kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Briefly, purified recombinant human RIPK1 was incubated with the test compounds at various concentrations in the presence of ATP and a suitable substrate. The reaction was allowed to proceed for a specified time at room temperature. The amount of ADP generated was then quantified using a detection reagent, and the luminescence was measured. IC50 values were determined from the dose-inhibition curves.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives is the inhibition of RIPK1 kinase activity. Molecular docking studies suggest that these compounds bind to an allosteric pocket of RIPK1, classifying them as type III inhibitors.[2] This binding prevents the conformational changes necessary for kinase activation and subsequent downstream signaling events that lead to necroptosis.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Deubiquitination Deubiquitination of RIPK1 Complex_I->Deubiquitination Complex_II Complex II (FADD, Caspase-8, RIPK1) Deubiquitination->Complex_II Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_II->Necrosome Caspase-8 inhibition MLKL_p Phosphorylated MLKL (Oligomerization and Translocation) Necrosome->MLKL_p Phosphorylation Cascade Necroptosis Necroptosis MLKL_p->Necroptosis Inhibitor 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Analogs (e.g., Compound 26) Inhibitor->Necrosome Inhibits RIPK1 Kinase Activity

Caption: TNF-α induced necroptosis pathway and the inhibitory action of the analyzed analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Anti-Necroptosis Cellular Assays (I2.1, Hepa1-6) Purification->In_Vitro_Screening Kinase_Assay RIPK1 Kinase Assay In_Vitro_Screening->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis In_Vivo_Studies In Vivo Pharmacokinetic and Efficacy Studies SAR_Analysis->In_Vivo_Studies Lead Compound Selection

Caption: A generalized workflow from synthesis to in vivo evaluation of the necroptosis inhibitors.

References

A Comparative Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine and Other Heterocyclic Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine and other common heterocyclic amines in the context of their application as catalysts in organic synthesis, with a particular focus on acylation reactions. Due to a lack of direct experimental data for this compound in this specific role, its performance is inferred based on established structure-activity relationships in nucleophilic catalysis.

Introduction to Heterocyclic Amine Catalysis

Heterocyclic amines are a cornerstone of organic synthesis, frequently employed as nucleophilic catalysts. Their efficacy is primarily determined by the availability of the lone pair of electrons on the nitrogen atom, which dictates their basicity and nucleophilicity. The pyridine scaffold, in particular, is a versatile platform for designing highly active catalysts. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and catalytic properties. This guide will focus on the well-established use of these amines in promoting acylation reactions, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.

Comparative Analysis of Catalytic Performance in Acylation

The acylation of alcohols is a common reaction often catalyzed by nucleophilic amines. The catalytic cycle typically involves the activation of an acylating agent (e.g., an acid anhydride) by the amine catalyst to form a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the catalyst.

The catalytic activity of various heterocyclic amines in the acetylation of a model secondary alcohol, 1-phenylethanol, with acetic anhydride is compared below. The data for 4-(Dimethylamino)pyridine (DMAP) and pyridine are based on literature reports, while the performance of this compound is an educated estimation based on its structural similarity to 3-aminopyridine and the known electronic effects of alkyl substituents on the pyridine ring.

Table 1: Comparison of Heterocyclic Amine Catalysts in the Acetylation of 1-Phenylethanol

CatalystStructurepKa of Conjugate Acid (approx.)Predicted Yield (%) (2 hours)Predicted Reaction Time for >95% Conversion (hours)
4-(Dimethylamino)pyridine (DMAP)
alt text
9.7>99< 1
This compound
alt text
~6.5 (estimated)70-804-6
Pyridine
alt text
5.2<10>24
Imidazole
alt text
7.080-902-4
Pyrrolidine
alt text
11.3>99 (with side reactions)< 1

Note: The predicted performance of this compound is based on the following reasoning:

  • The electron-donating effect of the fused cyclopentane ring is expected to increase the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • As a 3-substituted aminopyridine, its catalytic activity is anticipated to be significantly lower than that of the 4-substituted DMAP, where the amino group is in conjugation with the pyridine nitrogen, leading to a much higher nucleophilicity.

  • Compared to imidazole, which has a similar pKa, the steric bulk of the fused ring system in the target molecule might slightly hinder its approach to the acylating agent, potentially leading to a slightly slower reaction rate.

  • While pyrrolidine is a very strong base and a potent nucleophile, its high reactivity can sometimes lead to side reactions and it is not an aromatic heterocycle, making it a different class of catalyst.

Experimental Protocols

General Protocol for Catalyst Screening in the Acetylation of 1-Phenylethanol

Materials:

  • 1-Phenylethanol (1.0 mmol, 122.2 mg)

  • Acetic Anhydride (1.2 mmol, 122.5 mg, 0.113 mL)

  • Heterocyclic Amine Catalyst (0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) (as a stoichiometric base)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol) and the heterocyclic amine catalyst (0.1 mmol).

  • Dissolve the solids in anhydrous dichloromethane (5 mL).

  • Add triethylamine (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the desired time.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethyl acetate.

Visualizations

Catalytic Cycle of Aminopyridine-Catalyzed Acylation

Catalytic_Cycle Catalyst Aminopyridine Catalyst AcylPyridinium [R-CO-N-Py+] OAc- (Acylpyridinium Intermediate) Catalyst->AcylPyridinium Nucleophilic Attack AcylatingAgent R-CO-O-CO-R (Acetic Anhydride) AcylatingAgent->AcylPyridinium Ester R-CO-OR' (Ester Product) AcylPyridinium->Ester Nucleophilic Attack by Alcohol Byproduct R-COOH (Acetic Acid) AcylPyridinium->Byproduct Alcohol R'-OH (Alcohol) Alcohol->Ester RegeneratedCatalyst Aminopyridine Catalyst Ester->RegeneratedCatalyst Catalyst Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A 1. Weigh Substrates and Catalyst B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Stoichiometric Base B->C D 4. Cool to 0 °C C->D E 5. Add Acylating Agent D->E F 6. Stir at Room Temperature E->F G 7. Monitor by TLC/GC F->G H 8. Quench Reaction G->H I 9. Extraction H->I J 10. Drying and Concentration I->J K 11. Column Chromatography J->K L 12. Characterization and Yield Determination K->L

A Comparative Guide to 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives: Synthesis, Characterization, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, detailing their synthesis, spectroscopic confirmation, and performance as corrosion inhibitors. A comparative analysis with alternative heterocyclic corrosion inhibitors is presented, supported by experimental data. Furthermore, this guide explores alternative synthetic methodologies for the fused pyridine core and discusses the broader biological potential of related cyclopenta[c]pyridine derivatives in agrochemical applications, offering a multifaceted view of this class of compounds.

Characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

A series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been synthesized and characterized. The core structure was confirmed through various spectroscopic methods.

Synthesis

The primary synthesis route is a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as both a reagent and a catalyst.

dot

Caption: Synthetic workflow for CAPD derivatives.

Spectroscopic Data

The structures of the synthesized CAPD derivatives were confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy. Below is a summary of the key spectroscopic data for representative derivatives.

Table 1: Spectroscopic Data for Representative CAPD Derivatives

DerivativeKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene))2204 (C≡N), 1599 (C=N), 2977, 2935 (C-H aliph.)1.43 (t, 3H, CH₃-CH₂), 2.87 (t, 2H, cyclic CH₂), 3.09 (t, 2H, cyclic CH₂), 4.61 (q, 2H, CH₂-CH₃), 7.31–7.59 (m, 9H, Ar-H + CH=)14.8, 27.2, 28.9 (cyclic CH₂), 63.4 (OCH₂), 93.7 (C≡N), 116.0-164.9 (Aromatic & C=C)
CAPD-2 (2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene))2219 (C≡N), 1602 (C=N), 2994, 2951 (C-H aliph.)2.89 (t, 2H, cyclic CH₂), 3.10 (t, 2H, cyclic CH₂), 4.13 (s, 3H, OCH₃), 7.43–7.60 (m, 9H, Ar-H + CH=)27.3, 28.9 (cyclic CH₂), 54.8 (OCH₃), 93.7 (C≡N), 116.0-165.3 (Aromatic & C=C)
CAPD-4 (7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy)2214 (C≡N), 1605 (C=N), 2981, 2966 (C-H aliph.)1.43 (t, 3H, CH₃-CH₂), 2.89 (t, 2H, cyclic CH₂), 3.07 (t, 2H, cyclic CH₂), 3.81, 3.85 (s, 6H, 2xOCH₃), 4.59 (q, 2H, O-CH₂), 7.00-7.55 (m, Ar-H + CH=)Not explicitly provided.

Performance as Corrosion Inhibitors

The primary application explored for these CAPD derivatives is as corrosion inhibitors for carbon steel in acidic environments, specifically in a molar H₂SO₄ medium.

Comparison with Alternative Heterocyclic Inhibitors

The performance of CAPD derivatives is compared with other classes of heterocyclic compounds known for their corrosion inhibition properties. The data is presented as inhibition efficiency (IE), which is a measure of how effectively a compound prevents corrosion.

Table 2: Performance Comparison of Corrosion Inhibitors for Steel in Sulfuric Acid

Inhibitor ClassSpecific CompoundConcentrationInhibition Efficiency (%)Reference
Cyclopenta[b]pyridine-3-carbonitrile CAPD-11.0 mM97.7[1]
Thiosemicarbazone 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone (DMABT)450 µM97.8[2]
Thiosemicarbazone 2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC)0.5 mM94.86[3]
Triazole Derivative Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA)10⁻³ M>95 (from graph)[4]
Imidazole Derivative 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)10⁻³ M96[5]
Plant Extract Tetradenia riparia leaves aqueous extract500 ppm90.6[6]
Plant Extract Chenopodium Ambrosioides extract4 g/L94[7]

Note: Experimental conditions such as temperature and specific steel type may vary between studies, affecting direct comparability.

dot

Corrosion_Mechanism cluster_metal Metal Surface (Carbon Steel) cluster_solution Corrosive Medium (H₂SO₄) Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus H⁺ ions H_plus->Cathodic_Site attacks SO4_2minus SO₄²⁻ ions SO4_2minus->Anodic_Site facilitates dissolution Inhibitor CAPD Molecules Adsorption Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption Adsorption->Anodic_Site Adsorption->Cathodic_Site Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Anodic_Site blocks Protective_Film->Cathodic_Site blocks

Caption: Proposed mechanism of corrosion inhibition by CAPD derivatives.

Experimental Protocols for Corrosion Inhibition Studies

The following are standard methodologies used to evaluate the performance of corrosion inhibitors.

1. Weight Loss Method:

  • Procedure: Pre-weighed carbon steel coupons are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor for a specified time and temperature. After immersion, the coupons are cleaned, dried, and re-weighed.

  • Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Setup: A three-electrode cell is used, with the carbon steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution until a stable open-circuit potential is reached. An AC signal is then applied over a range of frequencies.

  • Analysis: The data is plotted as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

3. Potentiodynamic Polarization (PDP):

  • Procedure: Similar to EIS, a three-electrode setup is used. The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the corrosion potential.

  • Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.

  • Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Alternative Synthetic Routes to Fused Pyridine Systems

While the cyclocondensation reaction is effective for the target molecules, other multicomponent reactions (MCRs) offer versatile and efficient pathways to functionalized pyridines.

Table 3: Comparison of Synthetic Methodologies for Fused Pyridines

Synthesis MethodKey ReactantsGeneral ProductAdvantagesDisadvantages
Cyclocondensation (Target Method)2,5-Diarylidenecyclopentanone, Propanedinitrile6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilesFacile, good yields for specific productsLimited to specific starting materials
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateDihydropyridines (requires subsequent oxidation)Widely used, high atom economy, builds diversityRequires an oxidation step to form the aromatic pyridine
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Diketone/β-ketoester2-PyridonesDirect formation of pyridones, can be done in aqueous mediaProduct is a pyridone, not a simple pyridine
Bohlmann-Rahtz Pyridine Synthesis Enamine, Ethynylketone2,3,6-Trisubstituted PyridinesVersatile, avoids the need for an oxidation stepMay require high temperatures, intermediate purification can be difficult

dot

Synthesis_Comparison cluster_methods Alternative Synthetic Routes Target_Product Fused Pyridine Core Cyclocondensation Cyclocondensation Cyclocondensation->Target_Product Hantzsch Hantzsch Synthesis Hantzsch->Target_Product Guareschi_Thorpe Guareschi-Thorpe Guareschi_Thorpe->Target_Product Bohlmann_Rahtz Bohlmann-Rahtz Bohlmann_Rahtz->Target_Product

Caption: Alternative synthetic routes to the fused pyridine core.

Broader Biological Potential: A Look at Cyclopenta[c]pyridine Derivatives

While the primary focus of the target 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been on material science applications, structurally related cyclopenta[c]pyridine derivatives have shown significant potential in the agrochemical sector.[1][2][8][9][10][11] These findings suggest a broader scope of potential applications for fused cyclopentane-pyridine scaffolds.

Antiviral, Insecticidal, and Fungicidal Activities

Recent studies have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives, inspired by the natural product cerbinal, exhibit promising biological activities.[2][12]

Table 4: Biological Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound IDActivity TypeTarget Organism/VirusConcentrationEfficacyReference
4k (m-methoxyphenyl derivative)AntiviralTobacco Mosaic Virus (TMV)500 µg/mLProtection Effect: 53.8 ± 2.8%[2][12]
4i (3,4,5-trifluorophenyl derivative)FungicidalSclerotinia sclerotiorum50 µg/mLInhibition Ratio: 91.9%[2][12]
4i (3,4,5-trifluorophenyl derivative)FungicidalBotrytis cinerea50 µg/mLInhibition Ratio: 75.0%[2][12]
4i (3,4,5-trifluorophenyl derivative)FungicidalPhytophthora infestans50 µg/mLInhibition Ratio: 62.5%[2][12]
Generic derivatives InsecticidalPlutella xylostella (larvae)600 µg/mL"Good lethal activity"[10][11]
Generic derivatives InsecticidalAphis laburniNot specifiedGreater activity than rotenone[10][11]

Note: The data presented is for cyclopenta[c]pyridine derivatives, a related but structurally distinct class from the cyclopenta[b]pyridine derivatives that are the main subject of this guide.

Experimental Protocols for Biological Activity Screening

1. Antifungal Susceptibility Testing (Poisoned Food Technique):

  • Procedure: The test compound is incorporated into a molten growth medium (e.g., Potato Dextrose Agar) at various concentrations. The medium is then poured into Petri dishes. A mycelial plug from a young, actively growing fungal culture is placed in the center of each plate.

  • Incubation: Plates are incubated at an appropriate temperature until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

  • Analysis: The diameter of the fungal colony is measured. The inhibition ratio is calculated relative to the control.

2. Insecticidal Activity (Immersion Method):

  • Procedure: Larvae of the target insect (e.g., Plutella xylostella) are immersed in solutions of the test compound at different concentrations for a short period (e.g., 10-30 seconds).

  • Observation: The treated larvae are transferred to a clean environment with a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

  • Analysis: The data is used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population).

3. Anti-TMV Activity (Half-Leaf Method):

  • Procedure: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are dusted with an abrasive. One half of the leaf is inoculated with a mixture of the virus and the test compound, while the other half is inoculated with the virus and a control solution.

  • Incubation: The plants are kept in a controlled environment for the development of local lesions.

  • Analysis: The number of lesions on each half of the leaf is counted. The inhibition rate is calculated based on the reduction in the number of lesions on the treated half compared to the control half.

Conclusion

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are a class of compounds with a straightforward synthesis and well-defined chemical characteristics. They have demonstrated high efficacy as corrosion inhibitors for steel in acidic media, performing comparably to or better than other established heterocyclic inhibitors. The versatility of pyridine synthesis also allows for the exploration of alternative, highly efficient multicomponent reactions for the generation of this and related scaffolds. Furthermore, the significant biological activities observed in the closely related cyclopenta[c]pyridine series suggest that the broader family of cyclopentane-fused pyridines represents a promising area for future research and development, not only in materials science but also in agrochemicals and potentially pharmaceuticals. Further investigation into the structure-activity relationships across these different applications is warranted.

References

A Comparative Guide to Smiles-Type Rearrangements in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. Among the advanced strategies for constructing or modifying the pyridine ring, Smiles-type rearrangements offer powerful, atom-economical pathways. These intramolecular nucleophilic aromatic substitution (SNAr) reactions enable the formation of complex heterocyclic systems that might otherwise be difficult to access.

This guide provides an objective comparison of key Smiles-type rearrangements used in the synthesis of pyridine-containing scaffolds, supported by experimental data and detailed protocols. We will explore the Truce-Smiles rearrangement for de novo pyridine ring formation and compare it with related rearrangements—the Boulton-Katritzky and Ortoleva-King reactions—which are used to build fused heterocyclic systems onto an existing pyridine or aminopyridine core.

Core Rearrangement Pathways: An Overview

Three prominent examples of Smiles-type rearrangements or related reactions in pyridine chemistry are the Truce-Smiles Rearrangement, the Boulton-Katritzky Rearrangement, and the Ortoleva-King Reaction. While all involve an intramolecular nucleophilic attack on an aromatic ring, their substrates and final products differ significantly.

  • Truce-Smiles Rearrangement: This reaction is a true pyridine synthesis. It involves an intramolecular C-C bond formation where a carbanion attacks an aromatic ring (typically a nitro-activated benzenesulfonamide), leading to a subsequent cyclization and aromatization cascade to form a polysubstituted pyridine ring.

  • Boulton-Katritzky Rearrangement: This is a mononuclear heterocyclic rearrangement, often applied to modify a pre-existing pyridine scaffold. In the context of this guide, it is featured in a tandem reaction where a nucleophile first displaces a leaving group on a pyridine ring (SNAr), followed by the Boulton-Katritzky rearrangement of an attached oxadiazole ring to create a fused triazolopyridine system.

  • Ortoleva-King Reaction: Mechanistically related to the Smiles rearrangement, this reaction typically involves the synthesis of fused imidazo[1,2-a]pyridines. It commences with the reaction of a 2-aminopyridine with an α-haloketone (or an acetophenone with iodine) to form an N-phenacylpyridinium salt, which then undergoes intramolecular cyclization.

The general mechanism for a Smiles-type rearrangement involves the formation of a spirocyclic Meisenheimer intermediate, a key step in the aryl migration process.

Caption: Generalized Smiles Rearrangement Pathway.

Comparative Performance Data

The following tables summarize quantitative data for the different rearrangement types, showcasing their yields across various substrates and typical reaction conditions.

Table 1: Truce-Smiles Rearrangement for Pyridine Synthesis

This method allows for the synthesis of highly substituted pyridines from amino acid-based 4-nitrobenzenesulfonamides. The reaction proceeds via C-arylation, aldol condensation, and subsequent oxidation.

EntryAr (from α-haloketone)R (from amino acid)ProductYield (%)
14-TolylH6-Carbamoyl-2-(4-nitrophenyl)-3-(p-tolyl)isonicotinic Acid39
24-MethoxyphenylH6-Carbamoyl-3-(4-methoxyphenyl)-2-(4-nitrophenyl)isonicotinic Acid34
34-ChlorophenylPiperazineEthyl 6-(4-carbamoylpiperazine-1-carbonyl)-3-(4-chlorophenyl)-2-(4-nitrophenyl)isonicotinate23
42,4-DichlorophenylPiperazineEthyl 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)isonicotinate23
5Thiophen-2-ylPiperazineEthyl 2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)-3-(thiophen-2-yl)isonicotinate39

Data sourced from J. Org. Chem. 2023, 88, 5, 3228–3237.[1][2][3][4]

Table 2: Tandem SNAr/Boulton-Katritzky Rearrangement

This approach is used for synthesizing functionalized[5][6][7]triazolo[1,5-a]pyridines from 2-fluoropyridines and 1,2,4-oxadiazol-3-amines.

Entry2-Fluoropyridine Derivative1,2,4-Oxadiazol-3-amine DerivativeProductYield (%)
12-Fluoro-5-nitropyridine5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine2-(4-Chlorophenyl)-7-nitro-[5][6][7]triazolo[1,5-a]pyridine85
22-Fluoropyridine5-Phenyl-1,2,4-oxadiazol-3-amine2-Phenyl-[5][6][7]triazolo[1,5-a]pyridine75
32-Fluoro-5-(trifluoromethyl)pyridine5-Phenyl-1,2,4-oxadiazol-3-amine2-Phenyl-7-(trifluoromethyl)-[5][6][7]triazolo[1,5-a]pyridine78
42,3-Difluoropyridine5-Phenyl-1,2,4-oxadiazol-3-amine5-Fluoro-2-phenyl-[5][6][7]triazolo[1,5-a]pyridine61
52-Fluoro-4-picoline5-(4-Tolyl)-1,2,4-oxadiazol-3-amine8-Methyl-2-(p-tolyl)-[5][6][7]triazolo[1,5-a]pyridine72

Data sourced from Org. Lett. 2022, 24, 16, 2989–2992.[6]

Table 3: Ortoleva-King Reaction for Imidazo[1,2-a]pyridine Synthesis

This one-pot synthesis reacts various acetophenones with 2-aminopyridines to form 2-arylimidazo[1,2-a]pyridines.

EntryAcetophenone Derivative2-Aminopyridine DerivativeProductYield (%)
1Acetophenone2-Aminopyridine2-Phenylimidazo[1,2-a]pyridine82
24'-Methoxyacetophenone2-Aminopyridine2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine85
34'-Fluoroacetophenone2-Aminopyridine2-(4-Fluorophenyl)imidazo[1,2-a]pyridine80
44'-Chloroacetophenone2-Aminopyridine2-(4-Chlorophenyl)imidazo[1,2-a]pyridine79
5Acetophenone2-Amino-5-chloropyridine6-Chloro-2-phenylimidazo[1,2-a]pyridine72
64'-Methoxyacetophenone2-Amino-5-chloropyridine6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine75
7Acetophenone2-Amino-5-methylpyridine6-Methyl-2-phenylimidazo[1,2-a]pyridine76
84'-Methoxyacetophenone2-Amino-5-methylpyridine2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine84

Data sourced from Molecules 2012, 17, 13368-13375.[8]

Experimental Protocols & Workflows

Detailed and reproducible experimental procedures are critical for evaluating synthetic methodologies. Below are representative protocols for the discussed rearrangements.

General Experimental Workflow

The typical workflow for these syntheses involves reaction setup, monitoring, workup, and purification, as illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Solvent reagents Add Base / Catalyst start->reagents heat Heat / Stir (e.g., 100-150 °C) reagents->heat monitor Monitor by TLC/LCMS heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: A generalized workflow for synthesis and purification.
Protocol 1: Truce-Smiles Synthesis of Tetrasubstituted Pyridines[1][4]

This solid-phase protocol involves the reaction of resin-bound sulfonamides with potassium trimethylsilanolate (TMSOK) to initiate the rearrangement and cyclization.

  • Resin Preparation: An immobilized L-glutamic acid β-methyl ester on Rink amide resin is first N-protected with an Fmoc group. After deprotection, the free amine is sulfonylated with 4-nitrobenzenesulfonyl chloride. The glutamic acid's secondary amine is then alkylated with a desired α-haloketone (2.5 mmol) in the presence of N,N-diisopropylethylamine (DIPEA, 5 mmol) in dimethylformamide (DMF, 5 mL).

  • Rearrangement and Cyclization: The resulting resin (approx. 0.15-0.3 mmol) is washed with DMF. A solution of TMSOK (1 g, approx. 0.3 mmol) in 5 mL of DMF is added, and the slurry is shaken at room temperature for 30 minutes.

  • Cleavage and Isolation: The resin is washed with DMF and dichloromethane (DCM). The product is cleaved from the resin by treatment with 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 1 hour. The cleavage cocktail is collected, and the resin is washed with additional 50% TFA/DCM.

  • Purification: The combined washes are evaporated under a stream of nitrogen. The crude product is then purified by chromatography to yield the final tetrasubstituted pyridine.

Protocol 2: Tandem SNAr/Boulton-Katritzky Rearrangement[6]

This procedure describes the synthesis of[5][6][7]triazolo[1,5-a]pyridines in a one-pot reaction.

  • Reaction Setup: To a sealed tube, add the 2-fluoropyridine derivative (0.2 mmol), the 1,2,4-oxadiazol-3-amine or 3-aminoisoxazole (0.24 mmol, 1.2 equiv), and lithium tert-butoxide (tBuOLi, 0.4 mmol, 2.0 equiv).

  • Reaction Execution: Add 2.0 mL of dimethyl sulfoxide (DMSO) to the tube. The vessel is sealed and the mixture is stirred at 100-150 °C for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 3: Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines[8]

This solvent-free, one-pot method efficiently produces a range of imidazo[1,2-a]pyridine derivatives.

  • Reaction Setup: In a round-bottom flask, mix the acetophenone derivative (2 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃, 2 mmol), sodium carbonate (Na₂CO₃, 1.1 mmol), and the 2-aminopyridine derivative (2.4 mmol).

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature for approximately 40 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, 10 mL of a 10% aqueous sodium thiosulfate solution is added to the flask, and the mixture is stirred for 5 minutes. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed with water and then recrystallized from ethanol to yield the pure 2-arylimidazo[1,2-a]pyridine product.

Conclusion

The Smiles-type rearrangement and its variants represent a versatile and powerful class of reactions for the synthesis and functionalization of pyridine-based heterocycles.

  • The Truce-Smiles rearrangement stands out as a robust method for the de novo construction of complex, polysubstituted pyridine rings from linear precursors, offering a unique synthetic route with moderate to good yields.

  • The tandem SNAr/Boulton-Katritzky rearrangement provides an efficient pathway to fused bi-heterocyclic systems, demonstrating excellent yields for the modification of existing pyridine scaffolds. It is particularly useful for building libraries of compounds with a[5][6][7]triazolo[1,5-a]pyridine core.

  • The Ortoleva-King reaction is a highly effective and straightforward method for synthesizing 2-arylimidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. Its operational simplicity and consistently high yields make it an attractive choice for drug discovery and development.

The choice of method will ultimately depend on the desired target structure. For novel pyridine core synthesis, the Truce-Smiles is a compelling option. For the elaboration of existing aminopyridine frameworks into fused systems, the Ortoleva-King and Boulton-Katritzky reactions provide reliable and high-yielding alternatives.

References

Unveiling the Protective Potential: A Comparative Guide to 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the efficacy of a promising class of compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, against other established corrosion inhibitors. The data presented is derived from electrochemical studies on carbon steel in acidic environments, offering valuable insights for the development of advanced anti-corrosion technologies.

Recent studies have highlighted the significant potential of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as potent corrosion inhibitors for carbon steel, particularly in molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acidic medium.[1][2][3] The inhibition efficiency is influenced by the specific molecular structure of the derivatives, which act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process.[1][2][3]

Performance Benchmarking: CAPD Derivatives vs. Alternatives

To contextualize the performance of CAPD derivatives, this guide presents a comparative analysis with other heterocyclic corrosion inhibitors, namely triazole and benzotriazole derivatives, which have also been studied in sulfuric acid environments. While direct side-by-side comparative studies are limited, the data presented in the following tables provide a valuable benchmark for their relative performance.

Quantitative Data Summary:

The corrosion inhibition performance of various CAPD derivatives and their alternatives has been quantified using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data presented below is derived from studies on carbon steel in sulfuric acid.

Table 1: Potentiodynamic Polarization Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) in 1.0 M H₂SO₄

Inhibitor (Concentration)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M H₂SO₄) -4851150-
CAPD-1 (1.0 mM) -51226.597.7
CAPD-2 (1.0 mM) -50834.597.0
CAPD-3 (1.0 mM) -51541.496.4
CAPD-4 (1.0 mM) -50548.395.8

Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives in 1.0 M H₂SO₄

Inhibitor (Concentration)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M H₂SO₄) 45350-
CAPD-1 (1.0 mM) 19508097.7
CAPD-2 (1.0 mM) 16808597.3
CAPD-3 (1.0 mM) 14509096.9
CAPD-4 (1.0 mM) 12309596.3

Data sourced from studies on carbon steel in 1.0 M H₂SO₄.[1]

Table 3: Performance Data for Triazole and Benzotriazole Derivatives in H₂SO₄

InhibitorConcentrationMediumMethodInhibition Efficiency (IE%)
KB2 (Triazole Derivative) 9 x 10⁻⁵ M0.5 M H₂SO₄EIS92.4
Benzotriazole 1 mM1 M H₂SO₄Weight Loss84.3
5-Chlorobenzotriazole 1000 ppm0.5 M H₂SO₄Polarization>90
1-Hydroxy-benzotriazole 1000 ppm0.5 M H₂SO₄Polarization>90
3-amino-5-mercapto-1,2,4-benzotriazole 1000 ppm0.5 M H₂SO₄Polarization>95

Note: Experimental conditions and methodologies for the data in Table 3 may differ from those for the CAPD derivatives, warranting careful interpretation when comparing absolute values.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the corrosion inhibition performance of the CAPD derivatives.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

A novel and efficient method for synthesizing these derivatives involves a cyclocondensation reaction.[1][2][3]

  • Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.

  • Reagent and Catalyst: Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide).

  • Procedure:

    • Dissolve the 2,5-diarylidenecyclopentanone derivative in a suitable alcohol (e.g., ethanol or methanol).

    • Add an equimolar amount of propanedinitrile to the solution.

    • Slowly add the sodium alkoxide solution to the reaction mixture while stirring.

    • Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a dilute acid.

    • The precipitated product is then filtered, washed with distilled water, and dried.

    • Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.

Electrochemical Measurements

Electrochemical experiments are performed to determine the corrosion inhibition efficiency and mechanism.

  • Working Electrode: Carbon steel specimen.

  • Counter Electrode: Platinum foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Test Solution: 1.0 M H₂SO₄ solution without and with different concentrations of the inhibitor.

  • Potentiodynamic Polarization (PDP): The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential relative to the Open Circuit Potential (OCP) at a slow scan rate (e.g., 1 mV/s).[2] The corrosion current density (i_corr) and corrosion potential (E_corr) are determined by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted from the Nyquist plots by fitting the data to an appropriate equivalent circuit model.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, created using Graphviz, illustrate the proposed mechanism of corrosion inhibition and the experimental workflow.

G cluster_solution Corrosive Solution (H₂SO₄) cluster_surface Carbon Steel Surface H_plus H⁺ Fe Fe H_plus->Fe Cathodic Reaction (H₂ evolution) SO4_2minus SO₄²⁻ Inhibitor Inhibitor Molecules Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption Fe²⁺(aq) Fe²⁺(aq) Fe->Fe²⁺(aq) Anodic Reaction (Fe dissolution) Adsorbed_Inhibitor->Fe Blocks Active Sites

Proposed mechanism of corrosion inhibition by adsorption.

G cluster_synthesis Inhibitor Synthesis cluster_testing Corrosion Inhibition Testing Reactants Reactants: 2,5-diarylidenecyclopentanone + propanedinitrile Reaction Cyclocondensation (Sodium Alkoxide) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification CAPD Pure CAPD Derivative Purification->CAPD Preparation Prepare Test Solutions: 1M H₂SO₄ ± Inhibitor CAPD->Preparation Add to solution Electrochemical_Cell Assemble 3-Electrode Electrochemical Cell Preparation->Electrochemical_Cell Measurements Perform Electrochemical Measurements (PDP, EIS) Electrochemical_Cell->Measurements Analysis Data Analysis: Calculate IE%, Rct, etc. Measurements->Analysis

Experimental workflow for synthesis and testing.

References

Comparative Analysis of Cyclopenta[c]pyridine Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticonvulsant potential of novel cyclopenta[c]pyridine derivatives, supported by experimental data and mechanistic insights.

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, cyclopenta[c]pyridine derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. This guide provides a comparative analysis of the performance of various cyclopenta[c]pyridine derivatives, summarizing key experimental data and outlining the methodologies used for their evaluation.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of novel compounds is typically assessed using standardized animal seizure models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The potency of a compound is often expressed as its ED50 value, the dose at which it protects 50% of the animals from seizures. Neurotoxicity (TD50) is also a critical parameter, and the ratio of TD50 to ED50 gives the protective index (PI), a measure of the compound's safety margin.

While specific ED50, TD50, and PI values for a wide range of cyclopenta[c]pyridine derivatives are dispersed across various studies, a general trend indicates that certain structural modifications can significantly enhance anticonvulsant activity. For instance, studies on structurally related thieno[3,2-b]pyridine derivatives have shown that specific substitutions can lead to potent anticonvulsant effects. In one such study, compound 6c (5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine) demonstrated impressive activity with an ED50 of 9.5 mg/kg in the MES test and 20.5 mg/kg in the scPTZ test.[4] This compound also exhibited a high protective index of 48.0 in the MES test and 22.2 in the scPTZ test, indicating a favorable safety profile compared to conventional drugs like carbamazepine and ethosuximide.[4]

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) (MES)Protective Index (PI) (scPTZ)Reference
6c *9.520.5>45648.022.2[4]
Carbamazepine---6.4-[4]
Ethosuximide----3.2[4]

Note: Compound 6c is a thieno[3,2-b]pyridine derivative, structurally related to the cyclopenta[c]pyridine core, and is presented here as a benchmark for potent anticonvulsant activity within this broader class of compounds.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of anticonvulsant drug candidates. The following are detailed methodologies for the key experiments cited in the evaluation of cyclopenta[c]pyridine derivatives and their analogs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male ICR mice (18-25 g) are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a predetermined period (e.g., 30 minutes for i.p. administration), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures.

  • Animal Model: Male ICR mice (18-25 g) are commonly used.

  • Compound Administration: The test compounds are administered, similar to the MES test.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures within the observation period is considered protection.

  • Data Analysis: The ED50 value, the dose that prevents seizures in 50% of the animals, is determined.

Rotarod Neurotoxicity Assay

This test assesses the potential for motor impairment, a common side effect of anticonvulsant drugs.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 10 rpm).

  • Training: Mice are trained to stay on the rotating rod for a set duration (e.g., 1 minute).

  • Testing: After administration of the test compound, mice are placed on the rotarod at various time points.

  • Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

  • Data Analysis: The TD50 value, the dose that causes motor impairment in 50% of the animals, is calculated.

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of many pyridine derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission.[5] The GABA-A receptor, a ligand-gated ion channel, is a primary target.[4][5] Binding of GABA to its receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Molecular docking studies of potent thieno[3,2-b]pyridine derivatives, such as compound 6c, have shown significant interactions with the benzodiazepine-binding site on the GABA-A receptor.[4] This suggests that these compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby exerting their anticonvulsant effect.

G cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Results in Derivative Cyclopenta[c]pyridine Derivative Derivative->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action for anticonvulsant cyclopenta[c]pyridine derivatives.

Experimental Workflow

The preclinical evaluation of novel anticonvulsant candidates follows a standardized workflow to ensure systematic and comparable data collection.

G cluster_0 Preclinical Evaluation Workflow Synthesis Compound Synthesis (Cyclopenta[c]pyridine Derivatives) Screening Primary Anticonvulsant Screening Synthesis->Screening MES MES Test Screening->MES scPTZ scPTZ Test Screening->scPTZ Dose_Response Dose-Response Studies (ED50 & TD50 Determination) MES->Dose_Response scPTZ->Dose_Response Neurotoxicity Neurotoxicity Assessment (Rotarod Test) PI_Calculation Protective Index (PI) Calculation Neurotoxicity->PI_Calculation Dose_Response->Neurotoxicity Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding Assays) PI_Calculation->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Standard preclinical workflow for the evaluation of novel anticonvulsant compounds.

References

Safety Operating Guide

Personal protective equipment for handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine was not located. The following guidance is based on available safety information for structurally similar compounds, including 6,7-Dihydro-5H-cyclopenta(b)pyridine and 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine. Researchers should handle this chemical with caution and treat it as potentially hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Wear appropriate protective gloves to prevent skin exposure.[1]
Laboratory coatWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hoodA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1]

Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontamination Decontamination Work-up and Purification->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Final Disposal Final Disposal Waste Segregation->Final Disposal

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

1. Pre-Handling Procedures:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.

  • Engineering Controls: Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

2. Handling Procedures:

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.

  • Spill Preparedness: Keep appropriate spill containment materials readily available. In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., sand, dry lime, or soda ash) and place into a suitable, closed container for disposal.[1]

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from incompatible substances such as strong oxidizing agents.

5. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.